molecular formula C12H13N3O2 B13190965 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B13190965
M. Wt: 231.25 g/mol
InChI Key: MMCDXYYSIYVCGT-UHFFFAOYSA-N
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Description

2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a pyrrole ring. The molecular formula of this compound is C12H13N3O2, and it has a molecular weight of 231.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromopyrrole with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium to form pyrrole-2-carbonitrile. This intermediate is then subjected to further reactions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting signaling pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide include other pyrrole derivatives and heterocyclic compounds with similar structural features. Examples include 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide and 2-amino-5-benzyl-4,5-dihydro-1H-pyrrole-3-carboxamide .

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-amino-2-benzyl-3-hydroxy-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C12H13N3O2/c13-11-9(12(14)17)10(16)8(15-11)6-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H2,13,15)(H2,14,17)

InChI Key

MMCDXYYSIYVCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=C(C(=N2)N)C(=O)N)O

Origin of Product

United States

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